![molecular formula C18H17NO3 B4891351 2-(3-methoxypropyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4891351.png)
2-(3-methoxypropyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione
Descripción general
Descripción
2-(3-methoxypropyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione is a chemical compound that has been the subject of several scientific studies due to its potential applications in the field of medicine. This compound belongs to the class of isoquinoline derivatives and is also known as ID-8. The aim of
Mecanismo De Acción
ID-8 exerts its anticancer effects by inhibiting the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in cell survival and proliferation. NF-κB is overexpressed in many types of cancer cells and is therefore a potential target for cancer therapy. By inhibiting NF-κB, ID-8 induces apoptosis in cancer cells and inhibits their growth.
Biochemical and Physiological Effects:
ID-8 has been shown to have low toxicity in normal cells and tissues, which makes it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory properties, which may contribute to its anticancer effects. ID-8 has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development and progression of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ID-8 is its low toxicity in normal cells and tissues, which makes it a promising candidate for cancer therapy. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that ID-8 has poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on ID-8. One area of interest is the optimization of its therapeutic potential by identifying its molecular targets and developing more effective delivery methods. Another area of interest is the development of combination therapies that incorporate ID-8 with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to investigate the potential applications of ID-8 in other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion:
In conclusion, ID-8 is a chemical compound with potential applications in the field of medicine, particularly in the treatment of cancer. Its anticancer effects are mediated by the inhibition of NF-κB, which induces apoptosis in cancer cells and inhibits their growth. While ID-8 has several advantages, such as its low toxicity in normal cells and tissues, it also has limitations, such as poor solubility in water. Further research is needed to optimize its therapeutic potential and investigate its potential applications in other diseases.
Aplicaciones Científicas De Investigación
ID-8 has been found to exhibit anticancer properties in various studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the protein complex NF-κB, which is involved in cell survival and proliferation. ID-8 has also been found to inhibit the growth of tumor cells in vitro and in vivo.
Propiedades
IUPAC Name |
6-(3-methoxypropyl)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-22-10-2-9-19-17(20)13-7-5-11-3-4-12-6-8-14(18(19)21)16(13)15(11)12/h5-8H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDXQOPMFHGNRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C3C(=CC=C4C3=C(CC4)C=C2)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



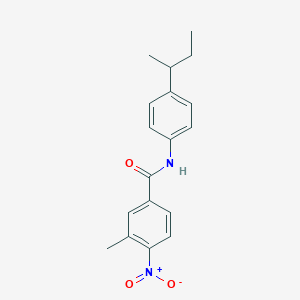
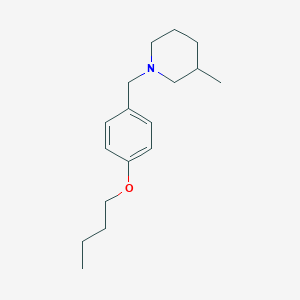
![3-allyl-6-ethyl-2-mercapto-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4891289.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4891301.png)
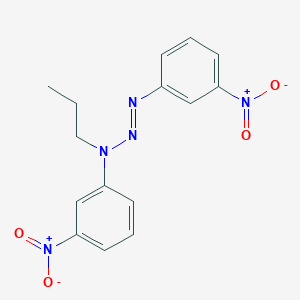
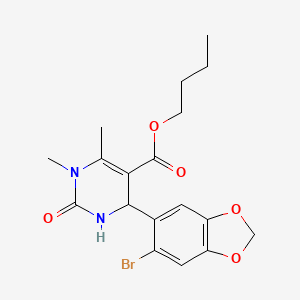

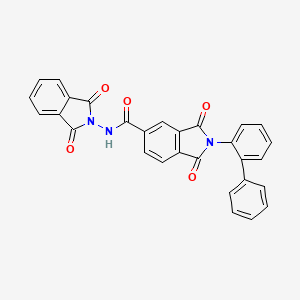
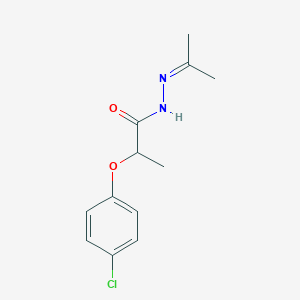
![5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4891365.png)
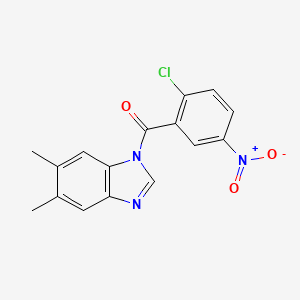
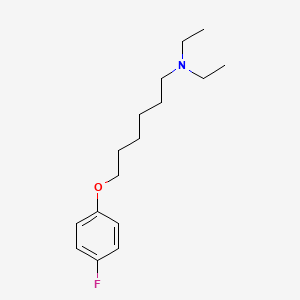
![6-(4-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4891389.png)
![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891394.png)